[(3-fluorophenyl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of a fluorinated phenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzyl halide and react it with a pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:
- (3-chlorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
- (3-bromophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine.
Properties
Molecular Formula |
C13H13F4N3 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c1-20-11(6-12(19-20)13(15,16)17)8-18-7-9-3-2-4-10(14)5-9/h2-6,18H,7-8H2,1H3 |
InChI Key |
HTXHHHIEOFJOJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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